6-クロロピリダジン-3-オール

説明

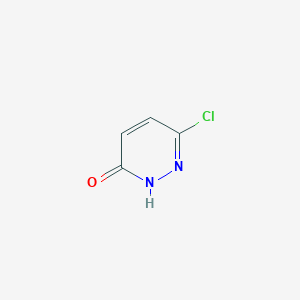

6-Chloro-3-hydroxypyridazine is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Chloro-3-hydroxypyridazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloro-3-hydroxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-hydroxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

遷移金属錯体の合成

6-クロロピリダジン-3-オールは、遷移金属錯体の合成に使用されてきました。 2-(6-クロロピリダジン-3-イル)ヒドラジンとピリジン-2-アセトアルデヒドの縮合から得られた配位子から、新規なピリダジン系鉄(II)、ニッケル(II)、および銅(II)金属錯体が合成されました . 分光学的証拠は、配位子がピリジン-2-アセトアルデヒドの窒素原子、アゾメチン基の窒素原子、およびピリダジン環を通じて三座配位子として振る舞うことを示しています .

生物活性

配位子とその6つの金属錯体は、黄色ブドウ球菌(MTCC 96)、化膿連鎖球菌(MTCC 442)、大腸菌(MTCC 443)、緑膿菌(MTCC 1688)株に対するin vitro抗菌活性を評価され、in vitro抗真菌活性はカンジダ・アルビカンス(MTCC 227)、アスペルギルス・ニガー(MTCC 282)、およびアスペルギルス・クラバツス(MTCC 1323)株に対して評価されました .

抗がん活性

ヒト結腸がんMiaPaCa-2およびPanC-1細胞株に対するin vitro細胞毒性アッセイは、3-(4,5-ジメチル-2-チアゾリル)-2,5-ジフェニル-2H-テトラゾリウムによる(MTT)法で配位子(L1)について完了しました .

分子ドッキング研究

配位子とその錯体の最適化された構造は、最も好ましい相互作用様式を決定するために、DNAジャイレース(PDB ID-1aj6)酵素のレセプターとの分子ドッキング研究を実施するために使用されてきました .

研究開発

6-クロロピリダジン-3-オールは、有用な研究用化学物質です . これは、さまざまな研究開発活動で使用されています .

その他の化合物の合成

生物活性

6-Chloro-3-hydroxypyridazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Chemical Structure and Properties

6-Chloro-3-hydroxypyridazine has the molecular formula and a molecular weight of 130.53 g/mol. The compound features a pyridazine ring with a hydroxyl group and a chlorine atom, which contribute to its reactivity and biological activity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-3-hydroxypyridazine | C4H3ClN2O | Hydroxyl group and chlorine substitution |

| 5-Chloro-2-hydroxypyridazine | C4H4ClN2O | Hydroxyl group at a different position |

| 3-Hydroxy-6-methylpyridazine | C6H7N2O | Contains a methyl group instead of chlorine |

| 4-Chloro-3-hydroxypyridine | C5H5ClN2O | Different position of chlorine substitution |

Biological Activities

Research indicates that 6-chloro-3-hydroxypyridazine exhibits significant antibacterial and anti-inflammatory properties. Its mechanism of action involves inhibiting bacterial enzymes, which disrupts cellular processes in bacteria, leading to their death.

-

Antibacterial Activity :

- Studies have shown that derivatives of this compound possess antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the hydroxyl group enhances its interaction with bacterial targets, increasing its efficacy as an antimicrobial agent.

-

Anti-inflammatory Properties :

- Preliminary research suggests that 6-chloro-3-hydroxypyridazine may reduce inflammation by modulating pathways involved in inflammatory responses. This property positions it as a potential candidate for treating inflammatory diseases.

The biological activity of 6-chloro-3-hydroxypyridazine is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways.

- Reactive Oxygen Species (ROS) : It has been suggested that the compound can generate ROS, which are known to play a role in microbial lethality by damaging cellular components .

Case Studies

Several studies have explored the biological activity of 6-chloro-3-hydroxypyridazine:

- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition against E. coli with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : In vitro studies demonstrated that treatment with 6-chloro-3-hydroxypyridazine reduced the expression of pro-inflammatory cytokines in macrophages, indicating its potential use in inflammatory conditions.

Applications in Medicinal Chemistry

The unique properties of 6-chloro-3-hydroxypyridazine make it a valuable compound in several fields:

- Drug Development : Its antibacterial and anti-inflammatory activities suggest potential applications in developing new therapeutic agents for infections and inflammatory diseases.

- Agrochemicals : The compound's biological activity also positions it as a candidate for agricultural applications, particularly as an antimicrobial agent in crop protection.

特性

IUPAC Name |

3-chloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPBKWYZXFJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291363 | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-67-6 | |

| Record name | 6-Chloro-3-hydroxypyridazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloropyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic methods can be employed to functionalize 6-chloropyridazin-3(2H)-one and what are their limitations?

A1: Two main synthetic approaches for functionalizing 6-chloropyridazin-3(2H)-one are highlighted in the research:

- Solid-Phase Synthesis: This method utilizes a Wang resin to immobilize the 3-chloropyridazine moiety. [] Two strategies are described: direct nucleophilic substitution of 3,6-dichloropyridazine with the resin and a Mitsunobu reaction with 6-chloropyridazin-3-ol. While effective, the Mitsunobu reaction encountered regioselectivity challenges. [] Subsequent Suzuki coupling with arylboronic acids allowed for the introduction of various aryl substituents. []

Q2: What challenges arise when using Grignard reagents for functionalizing 6-chloropyridazin-3(2H)-one derivatives?

A2: While Grignard reagents offer a versatile route for introducing substituents, their use with 6-chloropyridazin-3(2H)-one derivatives can lead to unexpected outcomes. Instead of the anticipated 5-substituted products, reactions with 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents, followed by electrophilic quenching, yielded 4,5-disubstituted pyridazin-3(2H)-ones. [] This unexpected cine substitution arises from the anionic σ(H)-adduct being quenched by the electrophile before elimination occurs. [] This highlights the importance of careful reagent selection and reaction optimization when functionalizing these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。